tert-butyl N-[2-(hexylamino)ethyl]carbamate
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Description
“tert-butyl N-[2-(hexylamino)ethyl]carbamate” is a chemical compound with the molecular formula C13H28N2O2 . It is also known as Carbamic acid, N-[2-(hexylamino)ethyl]-, 1,1-dimethylethyl ester .
Molecular Structure Analysis
The molecular structure of “tert-butyl N-[2-(hexylamino)ethyl]carbamate” consists of a carbamate group (N-CO-O) attached to a tert-butyl group and a hexylaminoethyl group . The InChI code for this compound is 1S/C13H28N2O2/c1-5-6-7-12-8-9-13-10 (14)15-11 (2,3)4/h12H,5-9H2,1-4H3, (H,13,14) .Physical And Chemical Properties Analysis
The molecular weight of “tert-butyl N-[2-(hexylamino)ethyl]carbamate” is 244.37 . It is recommended to be stored in a refrigerated environment .Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[2-(hexylamino)ethyl]carbamate involves the reaction of tert-butyl chloroformate with 2-(hexylamino)ethanol, followed by the addition of diisopropylethylamine and N,N'-dicyclohexylcarbodiimide to form the final product.", "Starting Materials": [ "tert-butyl chloroformate", "2-(hexylamino)ethanol", "diisopropylethylamine", "N,N'-dicyclohexylcarbodiimide" ], "Reaction": [ "Step 1: Add 2-(hexylamino)ethanol to a solution of tert-butyl chloroformate in anhydrous dichloromethane.", "Step 2: Add diisopropylethylamine to the reaction mixture to neutralize the hydrogen chloride generated during the reaction.", "Step 3: Add N,N'-dicyclohexylcarbodiimide to the reaction mixture to promote the formation of the carbamate product.", "Step 4: Allow the reaction to proceed at room temperature for several hours.", "Step 5: Purify the product by column chromatography using a suitable solvent system." ] } | |
CAS RN |
1690715-15-1 |
Product Name |
tert-butyl N-[2-(hexylamino)ethyl]carbamate |
Molecular Formula |
C13H28N2O2 |
Molecular Weight |
244.4 |
Purity |
95 |
Origin of Product |
United States |
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